molecular formula C13H9ClFNO4S B2648872 2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid CAS No. 313225-61-5

2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid

Cat. No. B2648872
CAS RN: 313225-61-5
M. Wt: 329.73
InChI Key: XIJVRDKNVIPWNE-UHFFFAOYSA-N
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Description

2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid is a chemical compound with the CAS number 313225-61-5 . It is also known as 5-(aminosulfonyl)-2-chloro-4-fluorobenzoic acid . The compound has a molecular weight of 329.74 and is typically stored at room temperature . It is usually available in powder form .


Molecular Structure Analysis

The molecular formula of 2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid is C13H9ClFNO4S . The Inchi Code is 1S/C13H9ClFNO4S/c14-12-6-5-10(7-11(12)13(17)18)21(19,20)16-9-3-1-8(15)2-4-9/h1-7,16H,(H,17,18) .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

"2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid" is a key intermediate in the synthesis of novel organic compounds with potential pharmacological applications. For instance, derivatives bearing this moiety have been synthesized and evaluated for their anti-convulsant and anti-inflammatory activities. Some of these derivatives showed significant biological activities, supported by molecular docking studies, indicating their potential as inhibitors of cyclooxygenase-2 and voltage-gated sodium channels (Manjunatha Bhat et al., 2016).

Organic Chemistry and Material Science

In organic chemistry, "2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid" serves as a building block for the synthesis of various heterocyclic scaffolds, demonstrating its versatility in heterocyclic oriented synthesis (HOS). This compound facilitates the preparation of substituted nitrogenous heterocycles, which are crucial in drug discovery and development (Soňa Křupková et al., 2013).

Environmental Studies

In environmental studies, derivatives of "2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid" have been identified in municipal sewage sludge in China, highlighting their presence and distribution as pollutants. This underscores the importance of monitoring and understanding the environmental behaviors of such compounds (Ting Ruan et al., 2015).

Quantum Mechanical Studies

Quantum mechanical studies on aromatic halogen-substituted compounds, including those related to "2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid," have explored their potential light-harvesting properties. These studies are pivotal for the development of novel inhibitor molecules and have implications in the design of dye-sensitized solar cells (DSSCs), demonstrating the compound's relevance in renewable energy research (Y. Sheena Mary et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO4S/c14-12-6-5-10(7-11(12)13(17)18)21(19,20)16-9-3-1-8(15)2-4-9/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJVRDKNVIPWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid

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